N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide is a chemical compound that features a piperidine ring substituted with difluoro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide typically involves the reaction of 4,4-difluoro-1-methylpiperidine with prop-2-enamide under specific conditions. The process may include steps such as:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluoro and Methyl Groups: Fluorination and methylation reactions are employed to introduce the difluoro and methyl groups onto the piperidine ring.
Coupling with Prop-2-enamide: The final step involves coupling the substituted piperidine with prop-2-enamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It is used in studies exploring its effects on biological systems, including its interaction with proteins and cellular pathways.
Industrial Applications: The compound may be utilized in the synthesis of other chemicals or materials with desired properties.
Mechanism of Action
The mechanism of action of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-methylpiperidine: A related compound with similar structural features but lacking the prop-2-enamide moiety.
N-Methylpiperidine: Another piperidine derivative with different substituents.
Uniqueness
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide is unique due to the presence of both difluoro and prop-2-enamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-3-9(15)13-6-8-7-14(2)5-4-10(8,11)12/h3,8H,1,4-7H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQXNOWPGGNGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CNC(=O)C=C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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